molecular formula C15H30N2OSn B13707776 2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole

2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole

Cat. No.: B13707776
M. Wt: 373.12 g/mol
InChI Key: PMPFNTFFXFCERB-UHFFFAOYSA-N
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Description

2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole is a heterocyclic compound that contains tin as a central atom. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole typically involves the reaction of 2-methyl-1,3,4-oxadiazole with tributyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the stannylated product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The tributyltin group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to form oxides or other higher oxidation state derivatives.

    Coupling Reactions: It can participate in Stille coupling reactions, where the stannyl group is replaced by a different organic group in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Stille Coupling: Palladium catalysts and organohalides are commonly used in this reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Stille coupling reactions typically yield biaryl or heteroaryl compounds, while oxidation reactions can produce oxides or hydroxylated derivatives.

Scientific Research Applications

2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in coupling reactions.

    Biology: Organotin compounds, including this one, are studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds, particularly in drug development.

    Industry: It can be used in the production of polymers and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole largely depends on its application. In coupling reactions, the tributyltin group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with cellular components, disrupting normal function and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(tributylstannyl)pyridine
  • 5-Methyl-2-(tributylstannyl)pyridine
  • 2-Methyl-6-(tributylstannyl)pyridine

Uniqueness

2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties compared to similar compounds with different heterocyclic rings. This uniqueness makes it particularly valuable in specific synthetic applications and research areas.

Properties

Molecular Formula

C15H30N2OSn

Molecular Weight

373.12 g/mol

IUPAC Name

tributyl-(5-methyl-1,3,4-oxadiazol-2-yl)stannane

InChI

InChI=1S/3C4H9.C3H3N2O.Sn/c3*1-3-4-2;1-3-5-4-2-6-3;/h3*1,3-4H2,2H3;1H3;

InChI Key

PMPFNTFFXFCERB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NN=C(O1)C

Origin of Product

United States

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